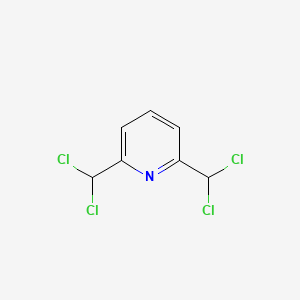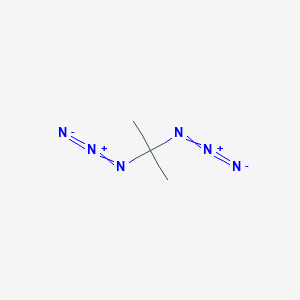
2,2-Diazidopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diazidopropane is an organic compound characterized by the presence of two azido groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-dinitropropane with sodium azide under controlled conditions to replace the nitro groups with azido groups .
Industrial Production Methods: While specific industrial production methods for 2,2-diazidopropane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for safety and yield, given the compound’s energetic nature .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diazidopropane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used in the synthesis of this compound from nitro derivatives.
Major Products:
Scientific Research Applications
2,2-Diazidopropane has several applications in scientific research:
Energetic Materials: Due to its high energy content, it is used in the development of explosives and propellants.
Material Science: It serves as a precursor for the synthesis of other energetic compounds and materials.
Chemical Synthesis: The compound is used in various organic synthesis reactions, particularly in the formation of triazoles through cycloaddition reactions.
Mechanism of Action
The energetic properties of 2,2-diazidopropane are primarily due to the presence of azido groups, which decompose to release nitrogen gas upon heating or impact. This rapid decomposition releases a significant amount of energy, making the compound useful in explosive applications .
Comparison with Similar Compounds
2,2-Dinitropropane: A precursor in the synthesis of 2,2-diazidopropane.
2,2-Dinitro-1,3-propanediol: Another energetic compound with similar applications.
Uniqueness: this compound is unique due to its dual azido groups, which confer high energy content and reactivity, making it particularly useful in the synthesis of other energetic materials and in explosive applications .
Properties
CAS No. |
85620-95-7 |
|---|---|
Molecular Formula |
C3H6N6 |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
2,2-diazidopropane |
InChI |
InChI=1S/C3H6N6/c1-3(2,6-8-4)7-9-5/h1-2H3 |
InChI Key |
NLDJJBNCMBWELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


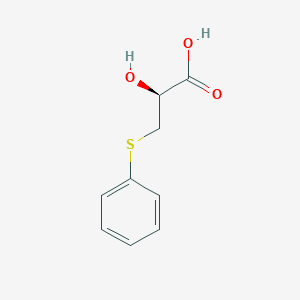
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
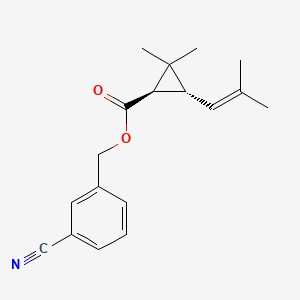
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
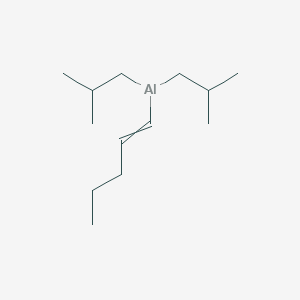
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
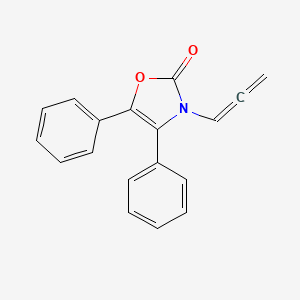

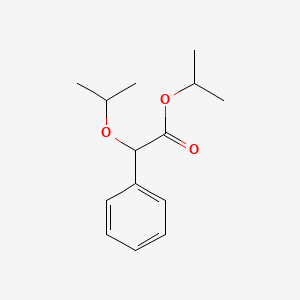
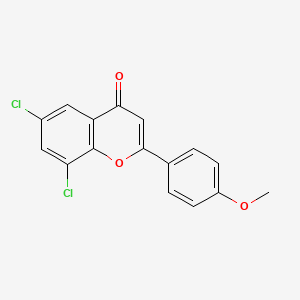

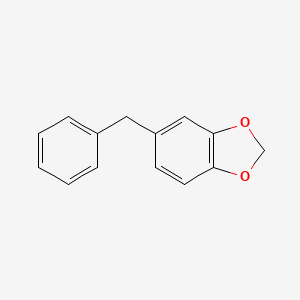
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
